(R)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine
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Overview
Description
®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine is a chiral aziridine compound characterized by the presence of a fluorophenyl group and a nitrophenylsulfonyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorophenyl and nitrophenylsulfonyl precursors.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring, which can be achieved through various methods such as cyclization of amino alcohols or aziridination of alkenes.
Chiral Resolution: The enantiomeric purity of the compound can be enhanced through chiral resolution techniques, such as chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aziridines and ring-opened products.
Scientific Research Applications
®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine involves its reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening and formation of new bonds. This reactivity is harnessed in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine: The enantiomer of the compound, with similar chemical properties but different biological activities.
Other Aziridines: Compounds with different substituents on the aziridine ring, such as alkyl or aryl groups.
Uniqueness
®-2-(2-Fluorophenyl)-1-((2-nitrophenyl)sulfonyl)aziridine is unique due to the presence of both fluorophenyl and nitrophenylsulfonyl groups, which impart distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and research.
Properties
IUPAC Name |
(2R)-2-(2-fluorophenyl)-1-(2-nitrophenyl)sulfonylaziridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c15-11-6-2-1-5-10(11)13-9-16(13)22(20,21)14-8-4-3-7-12(14)17(18)19/h1-8,13H,9H2/t13-,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIQCKXWOPPKA-KNVGNIICSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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